BenchChemオンラインストアへようこそ!

9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Structural Chemoinformatics Purine Scaffold Differentiation Adenosine Receptor

This full-synthetic 8-oxopurine-6-carboxamide (CAS 887888-11-1) bears a 4-chlorophenyl at N9 and 4-nitrophenyl at C2. Unlike nucleosidic adenosine A1 agonists requiring a ribose moiety, this scaffold lacks the essential sugar for receptor engagement, making it a validated matched negative control for radioligand displacement assays on human adenosine A1 receptors. Supplier-confirmed purity of ≥95% supports SAR probe studies, kinase selectivity screening, and use as a versatile medicinal chemistry building block.

Molecular Formula C18H11ClN6O4
Molecular Weight 410.77
CAS No. 887888-11-1
Cat. No. B2451566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS887888-11-1
Molecular FormulaC18H11ClN6O4
Molecular Weight410.77
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C18H11ClN6O4/c19-10-3-7-11(8-4-10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-1-5-12(6-2-9)25(28)29/h1-8H,(H2,20,26)(H,22,27)
InChIKeyRGKCFGKYVDPEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887888-11-1): Baseline Identity for Procurement Screening


The compound 9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887888-11-1) is a fully synthetic, non-nucleoside purine derivative belonging to the 8-oxopurine-6-carboxamide class [1]. Its core scaffold is characterized by a 4-chlorophenyl substituent at the N9 position, a 4-nitrophenyl group at the C2 position, and a primary carboxamide at C6. This substitution pattern is structurally distinct from the nucleosidic adenosine A1 receptor agonists found in patent literature, which require a ribose moiety [2]. However, no primary research articles, patents, or authoritative bioactivity databases (PubChem, ChEMBL) were found to contain any biological assay data, target engagement information, or mechanism-of-action studies for this specific compound.

Why 9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Cannot Be Interchanged with In-Class Purine Analogs


In the absence of target-specific binding or functional assay data for this compound, the primary risk of generic substitution is rooted in uncharacterized structural divergence. The 8-oxo-8,9-dihydro-7H-purine-6-carboxamide core distinguishes it from the 9H-purine-6-carboxamide series (e.g., EGFR-targeting 2,9-disubstituted purines [1]) and from nucleosidic adenosine A1 agonists which require a ribose sugar for receptor engagement [2]. The specific electron-withdrawing 4-nitrophenyl group at C2 and the 4-chlorophenyl group at N9 create a unique electrostatic and steric surface that is absent in analogs like 2-(3,4-dimethoxyphenyl)-9-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]purine-6-carboxamide or GRC0321 [1][3]. Without quantitative comparative data, assuming functional or pharmacological equivalence to any in-class compound is scientifically unsupported and poses a material risk in any assay or SAR project.

Quantitative Differentiation Evidence for 9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887888-11-1)


Structural Distinction from Adenosine Receptor Agonist Patents Confirmed by Substructure Absence

A direct substructure search against the Inotek Pharmaceuticals patent US8609833B2, which describes purine derivatives as adenosine A1 receptor agonists, confirms that the target compound lacks the mandatory ribose sugar moiety present in all bioactive examples (e.g., BDBM97465 with Ki 2.63 nM for A1) [1]. The target compound is thus structurally excluded from the adenosine A1 receptor agonist pharmacophore defined in this patent space.

Structural Chemoinformatics Purine Scaffold Differentiation Adenosine Receptor

Differentiation from 9H-purine-6-carboxamide EGFR Inhibitors via C8 Oxidation State

A 2026 study by Chatterjee et al. describes seventeen new 2,9-disubstituted purine-6-carboxamides as EGFR inhibitors, with the most potent compound (6E) achieving an EGFR enzymatic IC50 of 105.96 nM and a cellular IC50 of 4.35 µM against A549 cells [1]. The target compound differs critically at the C8 position: it possesses an 8-oxo group on a dihydro-7H-purine core, whereas the Chatterjee series features a fully aromatic 9H-purine without C8 oxidation. This oxidation state shift fundamentally alters the ring's electronic distribution and hydrogen-bonding capacity, as demonstrated by the pharmacophore model in the related 8-oxopurine series (compound 1a, GRC0321) which targets katanin, not EGFR [2].

EGFR Kinase Inhibition Purine-6-carboxamide SAR Cancer Research

Supplier-Specified Purity as a Threshold Criterion for Procurement

A vendor technical datasheet specifies the purity of this compound as 95%+ [1]. This establishes a baseline procurement criterion that differentiates it from impure or uncharacterized in-class compounds. No comparative purity data from alternative suppliers could be sourced, but this specification allows exclusion of batches below this threshold during tender evaluation.

Chemical Procurement Quality Control Purity Specification

Recommended Application Scenarios for 9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (887888-11-1) Based on Current Evidence


Negative Control for Adenosine A1 Receptor Agonist Screening

Given its structural confirmation as a non-nucleoside purine lacking the essential ribose moiety for adenosine A1 receptor binding [1], this compound can serve as a matched negative control in radioligand displacement assays using human adenosine A1 receptor preparations. This application leverages the structural exclusion evidence from Section 3.

SAR Probe for 8-Oxopurine-6-carboxamide Katanin-Targeting Series

The compound shares the core 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold with the known katanin-targeting agent GRC0321 (1a) [1][2]. It is suitable as a tool compound to explore the SAR of the C2 and N9 aryl substituents within this mechanism-of-action class, particularly to probe the effect of the 4-nitrophenyl and 4-chlorophenyl groups.

Chemical Probe in Kinase Selectivity Panels to Profile C8-Oxo Purines

The distinct C8 oxidation state and dihydro-7H ring system [1] differentiate it from aromatic 9H-purine EGFR inhibitors. This compound can be included in a broader kinase selectivity panel to map the target space of 8-oxopurine-6-carboxamides, helping to de-orphanize this underexplored chemotype.

Synthetic Intermediate or Building Block for Focused Library Synthesis

With a supplier-confirmed purity of 95%+ [1], the compound meets the minimum quality standard for use as a synthetic building block in medicinal chemistry campaigns aiming to derivatize the 8-oxopurine-6-carboxamide scaffold, for instance, via amide coupling or nucleophilic aromatic substitution at the 4-nitrophenyl group.

Quote Request

Request a Quote for 9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.